molecular formula C30H30P2 B15156822 (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene

(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene

Cat. No.: B15156822
M. Wt: 452.5 g/mol
InChI Key: QEJWSGVBWKWUKP-UHFFFAOYSA-N
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Description

(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is an organophosphorus compound that serves as a bidentate ligand in coordination chemistry. This compound is characterized by the presence of two diphenylphosphino groups attached to a butene backbone, which provides it with unique chemical properties and reactivity. It is widely used in various catalytic processes due to its ability to form stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene typically involves the reaction of diphenylphosphine with a suitable butene derivative under controlled conditions. One common method is the thermal rearrangement of thiocarbonyl-stabilized triphenylphosphonium ylides, which leads to the formation of (Z)-configured diphenylphosphino alkenes . The reaction conditions often include high temperatures and the use of specific catalysts to facilitate the rearrangement process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flash vacuum pyrolysis and the use of metal catalysts are employed to optimize the reaction conditions and achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The diphenylphosphino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of suitable solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis and applications .

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is used as a ligand in the formation of metal complexes. These complexes are employed in various catalytic processes, including hydroformylation, hydrogenation, and cross-coupling reactions .

Biology and Medicine

The compound’s ability to form stable complexes with metals makes it useful in biological and medicinal research. It is used in the development of metal-based drugs and diagnostic agents. The metal complexes of this compound have shown potential in anticancer and antimicrobial applications .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes helps in the efficient synthesis of various industrial products .

Mechanism of Action

The mechanism of action of (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene involves its ability to coordinate with metal centers through its diphenylphosphino groups. This coordination forms stable metal-ligand complexes that facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
  • 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
  • Bis-(2-diphenylphosphino)-p-tolyl) ether (PTEphos)

Uniqueness

(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is unique due to its specific butene backbone, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness allows it to form metal complexes with different coordination geometries and reactivities, making it a versatile ligand in various catalytic processes .

Properties

Molecular Formula

C30H30P2

Molecular Weight

452.5 g/mol

IUPAC Name

(1-diphenylphosphanyl-3,3-dimethylbut-1-en-2-yl)-diphenylphosphane

InChI

InChI=1S/C30H30P2/c1-30(2,3)29(32(27-20-12-6-13-21-27)28-22-14-7-15-23-28)24-31(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h4-24H,1-3H3

InChI Key

QEJWSGVBWKWUKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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